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Executive Summary
DNDI-6174 is a novel, orally bioavailable small molecule from the pyrrolopyrimidine chemical

class, under development by the Drugs for Neglected Diseases initiative (DNDi) as a promising

treatment for visceral and cutaneous leishmaniasis. Originating from a phenotypic screening

campaign by GSK, this compound exhibits potent and selective activity against Leishmania

parasites. Its mechanism of action is the inhibition of the cytochrome bc1 (complex III) of the

parasite's mitochondrial electron transport chain, a novel target for anti-leishmanial drugs.

Extensive preclinical evaluation has demonstrated a favorable pharmacological and safety

profile, positioning DNDI-6174 as a clinical candidate. This document provides a

comprehensive overview of the pharmacological data, experimental methodologies, and key

visualizations to support further research and development efforts.

Mechanism of Action: Targeting the Parasite's
Powerhouse
DNDI-6174 exerts its anti-leishmanial effect by specifically targeting the cytochrome bc1

complex of the parasite's mitochondria.[1] This enzyme is a critical component of the electron

transport chain, responsible for generating ATP, the primary energy currency of the cell. By

inhibiting this complex, DNDI-6174 effectively shuts down the parasite's energy production,

leading to its death. Mechanistic studies have confirmed that DNDI-6174 interacts with the Qi
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site of cytochrome b, a component of the cytochrome bc1 complex.[1] Resistance studies have

shown that mutations in the cytochrome b gene can lead to reduced susceptibility to the

compound, further validating its target.[2]
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Figure 1: Mechanism of Action of DNDI-6174.

In Vitro Pharmacological Profile
DNDI-6174 demonstrates potent activity against various Leishmania species, including those

responsible for visceral and cutaneous leishmaniasis.

Anti-leishmanial Activity
The compound has been tested against both promastigote and amastigote stages of the

parasite, with significant potency observed against the clinically relevant intracellular

amastigote form.
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Leishmania Species Strain EC50 (nM)

L. donovani MHOM/SD/62/1S-CL2D 40 - 210

L. infantum MHOM/MA(BE)/67/ITMAP263 40 - 210

L. major Various Active

L. tropica Various Active

L. braziliensis Various Active

Table 1: In vitro anti-

leishmanial activity of DNDI-

6174 against various

Leishmania species.[2]

Cytochrome bc1 Complex Inhibition
Direct enzymatic assays confirm the potent inhibition of the Leishmania cytochrome bc1

complex.

Leishmania donovani Stage IC50 (nM)

Promastigote Lysate 8 ± 1.7

Axenic Amastigote Lysate 2 ± 0.5

Table 2: Inhibition of L. donovani cytochrome

bc1 complex activity by DNDI-6174.[1]

Preclinical Pharmacokinetics
The pharmacokinetic profile of DNDI-6174 has been evaluated in several preclinical species,

demonstrating properties suitable for oral administration.

Intravenous Administration
Following intravenous dosing, DNDI-6174 exhibits low plasma clearance and a moderate

volume of distribution and half-life across species.[1]
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Species
Clearance
(mL/min/kg)

Volume of
Distribution (L/kg)

Half-life (h)

Mouse (BALB/c) Low Moderate Moderate

Rat (Sprague Dawley) Low Moderate Moderate

Dog (Beagle) Low Moderate Moderate

Table 3: Intravenous

pharmacokinetic

parameters of DNDI-

6174.[1]

Oral Administration
Oral administration of DNDI-6174 results in good bioavailability, particularly in mice.

Species
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng.h/mL)

Bioavailabil
ity (%)

Mouse

(BALB/c)
10

Data not

available

Data not

available

Data not

available
High

Rat (Sprague

Dawley)
10

Data not

available

Data not

available

Data not

available
Moderate

Dog (Beagle) 2
Data not

available

Data not

available

Data not

available
Moderate

Hamster

(Golden

Syrian)

10
Data not

available

Data not

available

Data not

available
Moderate

Table 4: Oral

pharmacokin

etic

parameters of

DNDI-6174.

[1]
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Note: Specific quantitative values for Cmax, Tmax, and AUC for oral administration were not

publicly available in the searched documents.

In Vivo Efficacy
The efficacy of DNDI-6174 has been demonstrated in robust murine and hamster models of

visceral leishmaniasis.

Murine Model of Visceral Leishmaniasis (L. infantum or
L. donovani)
Infected BALB/c mice treated with DNDI-6174 showed a significant reduction in liver parasite

burden.[1]

Dose (mg/kg) Dosing Regimen Duration
Parasite Burden
Reduction (%)

12.5 Twice daily (bid) 5 days >98

25 Once daily (qd) 5 days >98

6.25 Twice daily (bid) 10 days >98

Table 5: Efficacy of

DNDI-6174 in a

murine model of

visceral leishmaniasis.

[1]

Hamster Model of Visceral Leishmaniasis (L. infantum)
The hamster model, which mimics chronic human visceral leishmaniasis, also demonstrated

excellent efficacy with the potential for sterile cure.[1][2]
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Dose (mg/kg) Dosing Regimen Duration
Parasite Burden
Reduction (%)

12.5 Once daily (qd) 5 days
>99 (liver, spleen,

bone marrow)

6.25 Twice daily (bid) 5 days >95

Table 6: Efficacy of

DNDI-6174 in a

hamster model of

visceral leishmaniasis.

[1][2]

Safety and Toxicology
Preliminary safety and toxicology studies have revealed a promising safety profile for DNDI-
6174.

In vitro safety: No phototoxicity or genotoxicity has been observed.[1] The IC50 against the

hERG channel is greater than 30 µM, suggesting a low risk of cardiac arrhythmias.[2]

14-Day Exploratory Rat Study: An exploratory 14-day toxicology study in rats identified a No-

Observed-Adverse-Effect-Level (NOAEL) of 80 mg/kg.[2] Initial observations were noted in

the liver, thyroid, lymphoid organs, and genital tract at higher doses.[2]

28-Day Pivotal Studies: Pivotal 28-day toxicity studies have been successfully completed,

supporting the administration of DNDI-6174 for up to 14 consecutive days in humans.[3][4]

These studies helped define the target organs, safety margin, and the starting dose for first-

in-human trials.[3]

Experimental Protocols
In Vitro Anti-leishmanial Assay (Intramacrophage
Amastigotes)
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Cell Culture and Infection

Compound Treatment and Analysis

1. Plate peritoneal macrophages

2. Add Leishmania promastigotes

3. Incubate to allow infection and
transformation to amastigotes

4. Add DNDI-6174 at various concentrations

5. Incubate for 96 hours

6. Fix and stain with Giemsa

7. Quantify intracellular amastigotes
via microscopy

8. Calculate EC50
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Figure 2: Workflow for the in vitro intramacrophage anti-leishmanial assay.
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Primary peritoneal macrophages are harvested and plated. Leishmania promastigotes are

added to the macrophages and incubated to allow for phagocytosis and transformation into

amastigotes. DNDI-6174 is then added at various concentrations, and the plates are incubated

for 96 hours. Finally, the cells are fixed, stained with Giemsa, and the number of intracellular

amastigotes is quantified by microscopy to determine the EC50 value.[1]

In Vivo Efficacy Study (Hamster Model)

Infection and Treatment

Evaluation

1. Infect hamsters with
L. infantum amastigotes

2. Initiate oral treatment with DNDI-6174
(or vehicle control) at day 21 post-infection

3. Continue treatment for 5 days

4. 10-day wash-out period

5. Euthanize animals

6. Harvest liver, spleen, and bone marrow

7. Quantify parasite burden
(LDU calculation)
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Click to download full resolution via product page

Figure 3: Experimental workflow for the hamster model of visceral leishmaniasis.

Golden Syrian hamsters are infected with L. infantum amastigotes. Twenty-one days post-

infection, oral treatment with DNDI-6174 or a vehicle control is initiated and continues for five

days. Following a ten-day washout period, the animals are euthanized, and the liver, spleen,

and bone marrow are harvested. The parasite burden in these organs is then quantified,

typically by calculating Leishman-Donovan Units (LDU), to determine the percentage reduction

compared to the control group.[1]

Conclusion
DNDI-6174 is a promising preclinical candidate for the treatment of leishmaniasis with a novel

mechanism of action. Its potent in vitro and in vivo activity, coupled with a favorable

pharmacokinetic and safety profile, strongly supports its continued development towards

clinical trials. The data presented in this technical guide provides a solid foundation for

researchers and drug development professionals to further investigate and advance this much-

needed therapeutic agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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